3-Propionylbenzamide
Overview
Description
3-Propionylbenzamide is an organic compound with the molecular formula C10H11NO2. It is a benzamide derivative characterized by the presence of a propionyl group attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Propionylbenzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and eco-friendly process provides high yields and utilizes a reusable catalyst.
Industrial Production Methods: In industrial settings, the synthesis of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Propionylbenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the benzene ring.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as bromine (Br2) and N-bromosuccinimide (NBS) are used for bromination at the benzylic position.
Major Products:
Oxidation: Benzoic acids are the major products formed from the oxidation of this compound.
Reduction and Substitution: The products vary depending on the specific reagents and conditions used.
Scientific Research Applications
3-Propionylbenzamide has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-Propionylbenzamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
- N-Acetylbenzamide
- N-Propionylbenzamide
- N-Hexyl-2,6-dihydroxy-5-propionylbenzamide
Comparison: 3-Propionylbenzamide is unique due to its specific propionyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-propanoylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-9(12)7-4-3-5-8(6-7)10(11)13/h3-6H,2H2,1H3,(H2,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVWXHGGVUVZBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=CC=C1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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